(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester
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Overview
Description
(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with α-haloacetic acid derivatives under basic conditions to form the benzothiazine ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its derivatives can be used in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially providing therapeutic benefits for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide
- 2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-N-phenyl-acetamide
- 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid
Uniqueness
(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry. Additionally, its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate.
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1,4-benzothiazin-3-yl)acetate |
InChI |
InChI=1S/C11H11NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-5,8,12H,6H2,1H3 |
InChI Key |
PAEFXQBNXDGIGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)SC2=CC=CC=C2N1 |
Origin of Product |
United States |
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